3,4,5-trihydroxy-N'-[(1E)-1-(pyridin-4-yl)ethylidene]benzohydrazide
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Overview
Description
3,4,5-Trihydroxy-N’-[(E)-1-(4-pyridyl)ethylidene]benzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological and pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . This compound is synthesized by the reaction of hydrazines with carbonyl compounds, forming a stable azomethine -HN-N=CH- moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxy-N’-[(E)-1-(4-pyridyl)ethylidene]benzohydrazide typically involves the condensation of 3,4,5-trihydroxybenzoic acid hydrazide with 4-pyridinecarboxaldehyde under reflux conditions. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxy-N’-[(E)-1-(4-pyridyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
Scientific Research Applications
3,4,5-Trihydroxy-N’-[(E)-1-(4-pyridyl)ethylidene]benzohydrazide has several scientific research applications:
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent due to its anti-inflammatory and analgesic properties.
Industry: Can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-Trihydroxy-N’-[(E)-1-(4-pyridyl)ethylidene]benzohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes or proteins.
Pathways Involved: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trihydroxy-N’-(3-pyridinylmethylene)benzohydrazide
- 3,4,5-Trihydroxy-N’-[(E)-(2-hydroxyphenyl)methylene]benzohydrazide
Uniqueness
3,4,5-Trihydroxy-N’-[(E)-1-(4-pyridyl)ethylidene]benzohydrazide is unique due to its specific structure, which allows it to form stable metal complexes and exhibit a wide range of biological activities. Its combination of hydroxyl groups and a pyridine ring enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C14H13N3O4 |
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Molecular Weight |
287.27 g/mol |
IUPAC Name |
3,4,5-trihydroxy-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide |
InChI |
InChI=1S/C14H13N3O4/c1-8(9-2-4-15-5-3-9)16-17-14(21)10-6-11(18)13(20)12(19)7-10/h2-7,18-20H,1H3,(H,17,21)/b16-8+ |
InChI Key |
AGZHUUOPADCILW-LZYBPNLTSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=C(C(=C1)O)O)O)/C2=CC=NC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=C(C(=C1)O)O)O)C2=CC=NC=C2 |
Origin of Product |
United States |
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